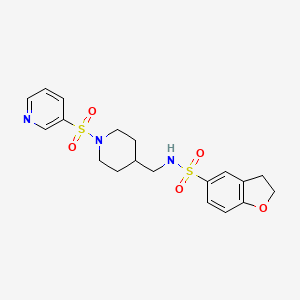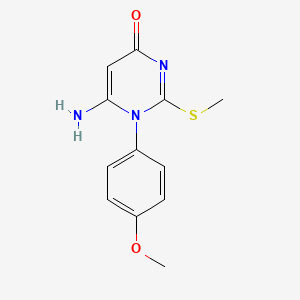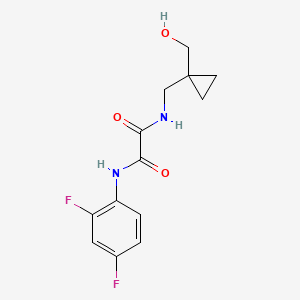
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H8F3NO3 . It is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. The ring’s non-planarity, due to sp3-hybridization, allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" . The compound also contains a trifluorophenyl group, which contributes to its unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 259.18 . The compound is a solid at room temperature .Mecanismo De Acción
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in decreased inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid is its potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, this compound is a synthetic compound that is not found naturally in the body, which may limit its applicability to certain research questions. Additionally, the multistep synthesis method required to produce this compound may limit its availability and increase its cost.
Direcciones Futuras
There are several potential future directions for research involving 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of new drugs and therapies that target COX-2 inhibition for the treatment of chronic pain and inflammation. Another area of interest is the potential use of this compound as a research tool in the study of neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of 3,4,5-trifluoroaniline with ethyl glyoxylate to produce 3,4,5-trifluorophenylglyoxylamide. This intermediate is then reacted with pyrrolidine and sodium hydride to yield this compound. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid has been extensively used as a research tool in the field of medicinal chemistry. It is commonly used in the development of new drugs and therapies, particularly those that target the central nervous system. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-7-2-6(3-8(13)10(7)14)15-4-5(11(17)18)1-9(15)16/h2-3,5H,1,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMJTCGYMWSPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)
![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2831795.png)


![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B2831798.png)

![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)
